2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

The compound 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid (molecular formula C8H11N3O4, molecular weight 213.19 g/mol) is a synthetic heterocyclic building block belonging to the class of fused [1,2,4]triazolo[3,4-c]morpholin-3-ones. It features a rigid, nitrogen-rich core with a chiral center on the propanoic acid side chain, making it a vector for introducing stereochemical diversity in lead optimization programs.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
Cat. No. B13320641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C(=O)N2CCOCC2=N1
InChIInChI=1S/C8H11N3O4/c1-5(7(12)13)11-8(14)10-2-3-15-4-6(10)9-11/h5H,2-4H2,1H3,(H,12,13)
InChIKeySVGWTNBCIOCNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic Acid: A Chiral Fused Triazole-Morpholine Scaffold for Structure-Activity Relationship (SAR) Exploration


The compound 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid (molecular formula C8H11N3O4, molecular weight 213.19 g/mol) is a synthetic heterocyclic building block belonging to the class of fused [1,2,4]triazolo[3,4-c]morpholin-3-ones [1]. It features a rigid, nitrogen-rich core with a chiral center on the propanoic acid side chain, making it a vector for introducing stereochemical diversity in lead optimization programs [1]. The core scaffold is recognized in medicinal chemistry for its potential to engage biological targets via hydrogen bonding and hydrophobic interactions [2].

Why Generic Substitution of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic Acid is Not Advisable for Specialized Research


While other 1,2,4-triazole or morpholine-containing compounds may exhibit broad biological activity, generic substitution fails for this specific compound due to the critical influence of the propanoic acid side chain's regio- and stereochemistry on molecular recognition [1]. Even a minor structural shift, such as moving the carboxylic acid attachment from the 2- to the 3-position on the propanoic chain, results in a positional isomer (3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid) with distinct physicochemical and predicted ADME properties, as evidenced by different logP and pKa values [1]. This directly impacts target binding and pharmacokinetics, making precise structural fidelity a non-negotiable requirement for reproducible SAR campaigns.

Head-to-Head Evidence Guide for 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic Acid Against Its Closest Analogs


Regiochemical Positioning of the Carboxylic Acid Chain Defines Physicochemical Profile: 2- vs. 3-Substituted Propanoic Acid Isomers

The target compound, a 2-substituted propanoic acid derivative, exhibits a distinct physicochemical profile compared to its 3-substituted positional isomer (CBID:236977). The chiral center in the target compound allows for the synthesis of enantiomers with potentially differential interactions at biological chiral environments, a feature absent in the achiral 3-substituted isomer. Quantitatively, the target compound shows a calculated Log P of -0.411 and pKa of 3.5, while the 3-substituted isomer has a Log P of -0.743 and pKa of 3.98 [1]. This difference in lipophilicity and ionization state at physiological pH leads to different predicted absorption and distribution characteristics.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

Side Chain Length Dictates Molecular Size and Topological Polar Surface Area (TPSA) Within the 2-Substituted Analog Series

Within the series of 2-substituted carboxylic acids, chain length modulates molecular size and complexity. The target compound (propanoic acid, C8) has a molecular weight of 213.19 Da and a TPSA of 82.44 Ų. Its shorter-chain analog, 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid, has a lower molecular weight (199.16 Da) but an identical TPSA [1]. Adding a methyl group to the target compound increases its steric bulk and lipophilicity relative to the acetic acid derivative, providing a different fit within hydrophobic binding pockets.

Medicinal Chemistry Drug Design Bioisosteres

Predicted LogD Values Indicate Superior Blood-Brain Barrier Permeability Potential Over the 3-Substituted Isomer

The distribution coefficient at pH 7.4 (LogD7.4), a critical predictor of blood-brain barrier (BBB) permeability, differs between the target and its 3-substituted isomer. The target compound has a calculated LogD7.4 of -3.79, while the 3-substituted isomer (CBID:236977) exhibits a more polar LogD7.4 of -3.91 [1]. Although both are negative, the less negative value for the target compound suggests it is slightly less ionically trapped in the blood and may have a higher probability of passive CNS penetration, a key advantage in neuroscience drug discovery programs.

Pharmacokinetics ADME CNS Drug Discovery

Optimal Application Scenarios for Sourcing 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic Acid


Chiral Probe Synthesis for Diastereoselective Target Engagement Studies

The target compound's defining feature is the chiral center on its propanoic acid side chain. Research groups focusing on biological targets with well-defined chiral binding pockets (e.g., kinases, GPCRs, isomerases) should prioritize this building block. It enables the synthesis of diastereomerically pure lead candidates to separately evaluate the pharmacological contribution of each enantiomer, an essential step in moving from a racemic hit to a selective, patentable lead [1].

Lead Optimization for Enhanced CNS Bioavailability

For programs targeting neurological disorders where passive BBB penetration is desired, this compound provides a quantifiable advantage over its 3-substituted isomer. The +0.12 ∆LogD7.4 difference, while modest, can be decisive at the margins of CNS drug design. Incorporating this scaffold into early ADME screening cascades allows medicinal chemists to select and advance series with an inherently more favorable brain exposure profile from the outset [1].

Focused Library Synthesis for Scaffold-Hopping Around Carboxylic Acid Bioisosteres

The [1,2,4]triazolo[3,4-c]morpholine core is a documented privileged structure [2]. This specific compound serves as an ideal starting point for generating focused libraries where the propanoic acid moiety can be systematically replaced with classical bioisosteres (e.g., tetrazoles, acylsulfonamides, hydroxamic acids). Its 2-substituted regiochemistry allows for a unique vector for bioisostere attachment, enabling the exploration of chemical space inaccessible by the 3-substituted isomer or shorter-chain analogs [1].

Quote Request

Request a Quote for 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.